

Physical Properties of Anthranil and its Analogs: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **anthranil** (2,1-benzisoxazole) and its key analogs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data for the design and synthesis of novel therapeutic agents. This document summarizes quantitative data in structured tables, details experimental methodologies for key characterization techniques, and provides visual representations of relevant biological pathways involving these compounds.

Core Physical Properties

Anthranil and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of their physical properties is paramount for predicting their behavior in various chemical and biological systems, including solubility, membrane permeability, and interaction with biological targets.

Anthranil

Anthranil, the parent compound, is a colorless to slightly yellow liquid at room temperature.[2] It is an aromatic heterocyclic compound with the molecular formula C₇H₅NO.[3]

Anthranilic Acid: A Key Analog



Anthranilic acid (2-aminobenzoic acid) is a crucial analog and a common precursor in the synthesis of various pharmaceuticals.[4] It exists as a white to pale-yellow crystalline powder.[5] Unlike **anthranil**, **anthranil**ic acid possesses both an acidic carboxylic group and a basic amino group, rendering it amphoteric.[6]

Substituted Anthranil Analogs

The physical properties of **anthranil** analogs can be significantly altered by the introduction of various substituents on the benzisoxazole ring system. These modifications are often employed in drug design to modulate the compound's pharmacokinetic and pharmacodynamic profiles.

Data Presentation: Physical Properties of Anthranil and Its Analogs

The following tables summarize the key physical properties of **anthranil** and a selection of its analogs.

Table 1: General Physical Properties of Anthranil and Anthranilic Acid

Property	Anthranil	Anthranilic Acid
Molecular Formula	C7H5NO[3]	C7H7NO2[7]
Molar Mass	119.12 g/mol [2]	137.14 g/mol [6]
Appearance	Colorless to slightly yellow liquid[2]	White to pale-yellow crystalline powder[5]
Density	1.183 g/mL at 25 °C[8]	1.412 g/cm ³ [7]
Melting Point	Not Applicable (liquid at RT)	146-148 °C[7]
Boiling Point	101-102 °C at 15 mmHg[8]	Sublimes at 200 °C[6][9]
Refractive Index (n20/D)	1.584[8]	Not Applicable

Table 2: Physical Properties of Selected Substituted Anthranil Analogs



Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
5-Chloro-3- phenylanthranil	C13H8CINO	229.67	115-117[1][10]	395.4 ± 22.0 (Predicted)[1]
7-Methoxy-2,1- benzoxazole-3- carbaldehyde	С9H7NO3	177.16[11]	Not Available	Not Available
7-Ethyl-2,1- benzisoxazole	C ₉ H ₉ NO	147.17[12]	Not Available	Not Available

Table 3: Solubility of Anthranilic Acid and its Derivatives

Compound	Solvent	Solubility	Reference
Anthranilic Acid	Water	0.572 g/100 mL (25 °C)	[6]
Ethanol	Soluble	[6]	
Chloroform	Very soluble	[6]	_
Niflumic Acid	Water, Ethanol, 1- Octanol	Mole fraction solubility measured from 285 to 355 K	[5]
Flufenamic Acid	Water, Ethanol, 1- Octanol	Mole fraction solubility measured from 285 to 355 K	[5]
Diclofenac Sodium	Water, Ethanol, 1- Octanol	Mole fraction solubility measured from 285 to 355 K	[5]

Experimental Protocols

Accurate determination of the physical properties of **anthranil** and its analogs is crucial for their characterization and application. The following sections detail the methodologies for key



experimental procedures.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds.[13][14]

Materials:

- Thiele tube or similar heating apparatus (e.g., aluminum block)
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube (fusion tube)
- Liquid sample (a few drops)
- Heat source (e.g., Bunsen burner or heating mantle)

- A small amount of the liquid sample is placed into the fusion tube.[13]
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[13]
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube or other heating apparatus filled with a high-boiling point liquid (e.g., mineral oil).
- The apparatus is heated slowly and uniformly.[13]
- Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.



- The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13]
- Record the temperature at which this vigorous bubbling occurs.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

- Scintillation vials or flasks with secure caps
- Analytical balance
- Shaker or orbital incubator set at a constant temperature
- Centrifuge
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
- Compound of interest
- · Solvent of interest

- An excess amount of the solid compound is added to a vial containing a known volume of the solvent.[7]
- The vial is tightly sealed and placed on a shaker.
- The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]



- After shaking, the suspension is allowed to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid particles.
- The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.[15]

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes (typically 1 cm path length)
- · Volumetric flasks and pipettes
- Analytical balance
- Compound of interest
- Spectroscopic grade solvent

- Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[9]
- Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable spectroscopic grade solvent to prepare a stock solution. The solvent should not absorb in the wavelength range of interest.[16]
- Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank.
 Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for



any absorbance from the solvent and the cuvette itself.[9]

- Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
- Spectrum Acquisition: Scan the sample over the desired wavelength range. The instrument will measure the absorbance at each wavelength.[9]
- Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are key parameters.[9] The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[17]

Materials:

- NMR spectrometer
- NMR tubes and caps
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Compound of interest (typically 5-25 mg for ¹H NMR)[18]
- Pipettes

- Sample Preparation: Dissolve approximately 5-25 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[18]
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[18]



- Tube Capping: Cap the NMR tube securely.
- Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
- Spectrum Acquisition: Set the appropriate experimental parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
- Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

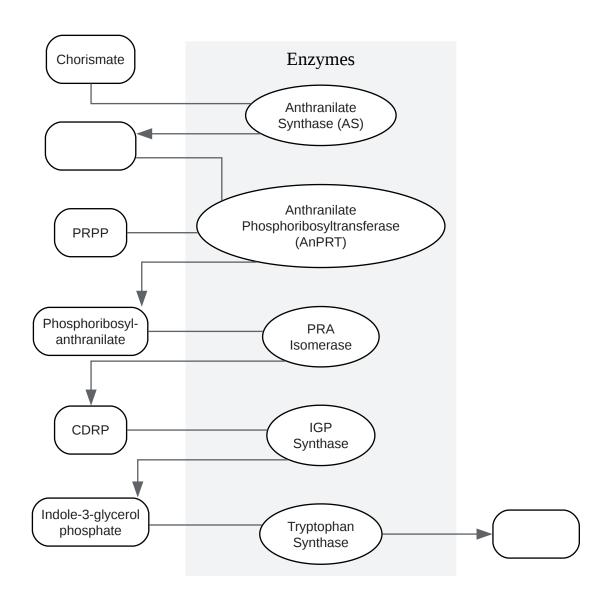
Signaling Pathways and Experimental Workflows

Anthranil and its analogs, particularly those derived from **anthranil**ic acid, are known to interact with various biological pathways, making them attractive scaffolds for drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this class of compounds.

Tryptophan Biosynthesis Pathway

Anthranilate is a key intermediate in the biosynthesis of the essential amino acid tryptophan in microorganisms and plants.[3][8] This pathway is a target for the development of antimicrobial agents.





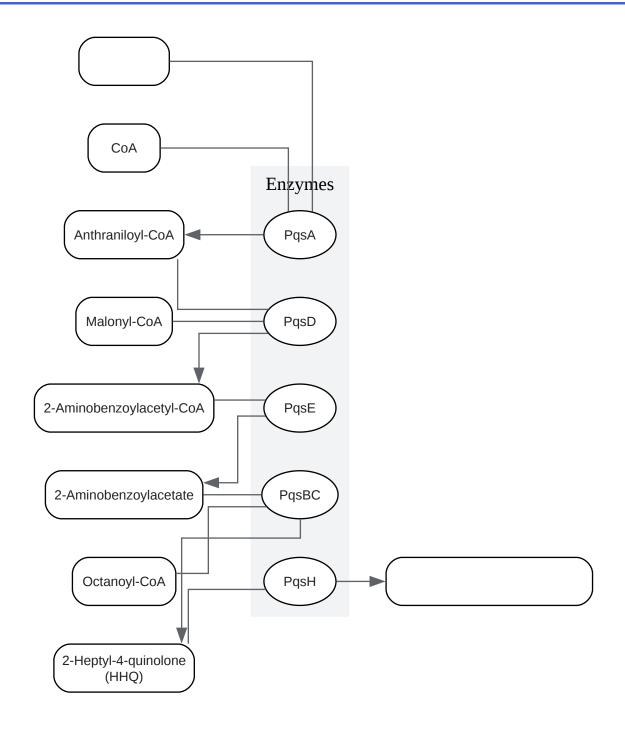
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Caption: Tryptophan biosynthesis pathway highlighting the role of anthranilate.

Pseudomonas Quinolone Signal (PQS) Biosynthesis Pathway

In the opportunistic pathogen Pseudomonas aeruginosa, **anthranil**ate is a precursor for the synthesis of quorum-sensing molecules, including the Pseudomonas quinolone signal (PQS), which regulates virulence factor production.[6]





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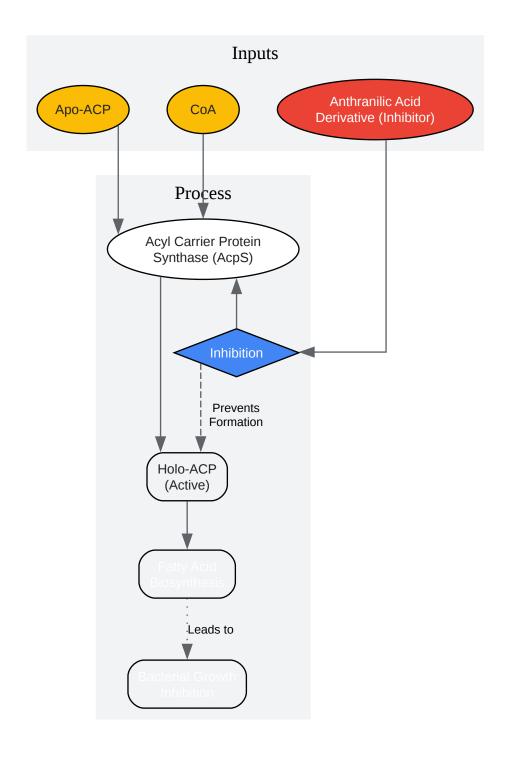
Caption: PQS biosynthesis pathway initiated from **anthranil**ate.

Acyl Carrier Protein Synthase (AcpS) Inhibition Workflow

Anthranilic acid derivatives have been investigated as inhibitors of Acyl Carrier Protein Synthase (AcpS), an essential enzyme in bacterial fatty acid biosynthesis, making it a



promising antibacterial target.[19]



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Caption: Workflow of AcpS inhibition by **anthranil**ic acid analogs.



Conclusion

This technical guide has provided a detailed overview of the physical properties of **anthranil** and its analogs, emphasizing the importance of these characteristics in the context of drug discovery and development. The tabulated data, experimental protocols, and pathway visualizations offer a foundational resource for researchers in this field. A comprehensive understanding of the physicochemical properties and biological roles of these compounds will continue to drive the design of novel and effective therapeutic agents.

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